molecular formula C10H15BO3 B062743 4-T-Butoxyphenylboronic acid CAS No. 176672-49-4

4-T-Butoxyphenylboronic acid

Cat. No. B062743
Key on ui cas rn: 176672-49-4
M. Wt: 194.04 g/mol
InChI Key: OKHCKPPOCZWHRN-UHFFFAOYSA-N
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Patent
US05977105

Procedure details

A solution of tert-butyllithium (1.7 M in pentane, 12 ml, CAUTION-PYROPHORIC) was added dropwise to a stirring solution of 4-bromophenyl tert-butyl ether (2.33 g) in tetrahydrofuran (20 ml) at -70° C. After a further 5 minutes the resulting solution of anion was added dropwise to a solution of triisopropyl borate (6 ml) in tetrahydrofuran (10 ml) at -70 ° C. After the addition was complete the reaction mixture was allowed to warm to room temperature. After 20 minutes a solution of saturated aqueous ammonium chloride (25 ml) and ether (25 ml) was added. The layers were separated and the aqueous phase washed with ether (50 ml). The combined organic extracts were washed with dilute hydrochloric acid (5%, 25 ml) and were then dried over anhydrous magnesium sulfate. The solution was filtered and concentrated under reduced pressure to give a white solid. This was purified by column chromatography over silica eluting with ether then methanol to give the sub-title compound as a white solid (0.69 g).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.[C:6]([O:10][C:11]1[CH:16]=[CH:15][C:14](Br)=[CH:13][CH:12]=1)([CH3:9])([CH3:8])[CH3:7].[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C.[Cl-].[NH4+]>O1CCCC1.CCOCC>[C:6]([O:10][C:11]1[CH:16]=[CH:15][C:14]([B:18]([OH:23])[OH:19])=[CH:13][CH:12]=1)([CH3:9])([CH3:8])[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
2.33 g
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous phase washed with ether (50 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with dilute hydrochloric acid (5%, 25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
This was purified by column chromatography over silica eluting with ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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